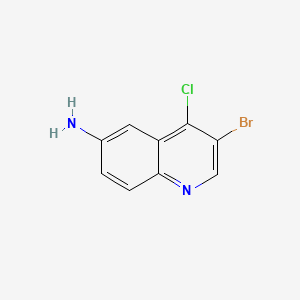
3-Bromo-4-chloroquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloroquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H6BrClN2 and is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloroquinolin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-chloroquinoline can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-Bromo-4-chloroquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloroquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl derivatives
Applications De Recherche Scientifique
3-Bromo-4-chloroquinolin-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloroquinolin-6-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . The presence of bromine and chlorine atoms can enhance its binding affinity to the target proteins, leading to increased potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloroquinoline: Similar structure but lacks the amine group at the 6-position.
3-Chloro-4-bromoquinoline: Positional isomer with different substitution pattern.
3-Bromo-4-chloroquinoline-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3-Bromo-4-chloroquinolin-6-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group on the quinoline ring. This combination of functional groups provides a unique reactivity profile and potential for diverse biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
3-bromo-4-chloroquinolin-6-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H,12H2 |
Clé InChI |
LNURIWGUCLBEKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


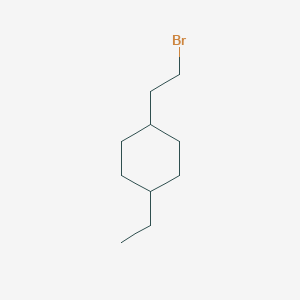
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
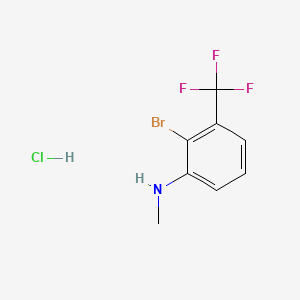


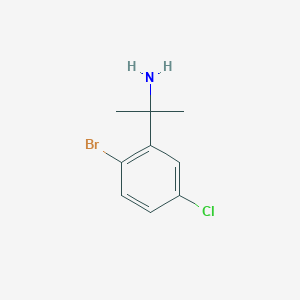

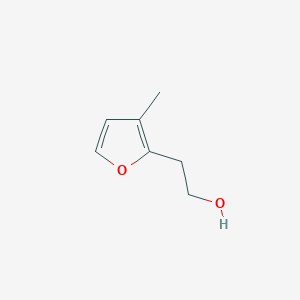

![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
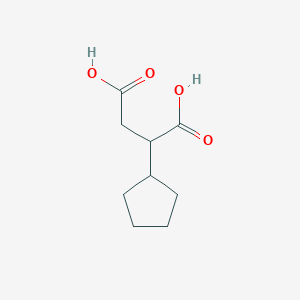

![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

